molecular formula C9H15NO4 B042520 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 118133-15-6

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B042520
CAS RN: 118133-15-6
M. Wt: 201.22 g/mol
InChI Key: BVEBMPFJSMEGJX-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (ECPCA) is an organic compound that belongs to the family of piperidine carboxylic acids. It is a versatile molecule that has been used in a variety of scientific research applications, ranging from synthesis methods to biochemical and physiological effects. ECPCA is a white, crystalline solid with a molecular formula of C9H15NO3. It is soluble in water, ethanol, and most organic solvents.

Scientific Research Applications

Synthesis of Antipsychotic Drugs

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: is used as a starting material in the synthesis of Risperidone , an antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . Risperidone functions as a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist, and the compound plays a crucial role in its production.

Mechanism of Action

Target of Action

The primary target of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is the serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in regulating mood, memory, and other cognitive functions.

Mode of Action

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid acts as an antagonist at the serotonin and dopamine receptors

Pharmacokinetics

Itsmolecular weight (201.22) suggests that it may be well-absorbed in the body. Its storage temperature indicates stability at room temperature, suggesting it may have a reasonable half-life .

Action Environment

The action, efficacy, and stability of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, factors such as temperature and light exposure can impact the compound’s stability .

properties

IUPAC Name

1-ethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-7(4-6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBMPFJSMEGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425072
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

CAS RN

118133-15-6
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Carboxy-1-ethoxycarbonylpiperidine is prepared from piperidine-4-carboxylic acid (Aldrich, Steinheim, FRG), for example by reacting piperidine-4-carboxylic acid with ethyl chloroformate in aqueous sodium hydroxide solution for 2 h at from 0° to 5° C. The title compound is extracted from the aqueous phase by shaking with toluene. The toluene phase containing the dissolved title compound is dried over Na2SO4 and directly subjected to further use.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to characterize the structure of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid in the study?

A1: The research utilized a combination of spectroscopic techniques to comprehensively analyze the structure of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. These techniques included: * FT-IR (Fourier-transform infrared spectroscopy): [] This technique identifies functional groups and types of bonds present in the molecule by analyzing the absorption and transmission of infrared light.* FT-Raman (Fourier-transform Raman spectroscopy): [] Complementary to FT-IR, this technique provides information about molecular vibrations, particularly useful for identifying symmetrical vibrations not easily observed in IR.* ¹³C NMR (Carbon-13 nuclear magnetic resonance spectroscopy): [] This technique provides information about the carbon backbone of the molecule, identifying different carbon environments based on their resonance frequencies. * ¹H NMR (Proton nuclear magnetic resonance spectroscopy): [] This technique reveals information about the hydrogen atoms in the molecule, their chemical environment, and interactions with neighboring atoms.* UV (Ultraviolet-visible spectroscopy): [] This technique analyzes the absorption and transmission of UV-visible light, providing insights into the electronic transitions within the molecule and its conjugation.

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